3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. Industrial production methods may involve the use of specialized equipment and reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, this compound could be explored for its potential therapeutic properties, such as anticancer activity . Additionally, its unique structure makes it a valuable tool for studying the conformational properties of bicyclic systems.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be compared to other similar compounds, such as bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives These compounds share the bicyclic ring system but differ in their functional groups and overall structure The presence of the 1,3-benzodioxol-5-ylamino group in 3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[22
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-15(13-8-1-2-9(5-8)14(13)16(19)20)17-10-3-4-11-12(6-10)22-7-21-11/h3-4,6,8-9,13-14H,1-2,5,7H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLHSHSJOVYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.